2-methyl-N-(1,3-thiazol-2-ylmethyl)propan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
2-methyl-N-(1,3-thiazol-2-ylmethyl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S.2ClH/c1-7(2)5-9-6-8-10-3-4-11-8;;/h3-4,7,9H,5-6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCFCSIBPRCYDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=NC=CS1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-N-(1,3-thiazol-2-ylmethyl)propan-1-amine dihydrochloride (CAS No. 1332528-64-9) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
- Molecular Formula : C₈H₁₆Cl₂N₂S
- Molecular Weight : 257.22 g/mol
- CAS Number : 1332528-64-9
The biological activity of this compound has been linked to its interaction with various biological targets. Research indicates that compounds in the thiazole series can exhibit significant anti-parasitic activity, particularly against protozoan pathogens such as Trypanosoma brucei and Trypanosoma congolense .
Anti-Parasitic Activity
A study focused on a related thiazole compound demonstrated potent activity against T. brucei, with effective doses leading to sterile cures in animal models. The compound's mechanism involved cytotoxic effects rather than mere inhibition of enzymatic pathways .
Biological Activity Data
Case Studies
In a pharmacokinetic study involving NMRI mice, the compound was administered subcutaneously (SC) at a dose of 10 mg/kg, resulting in a bioavailability of approximately 74% and a half-life of about 1 hour. Subsequent efficacy studies showed that a single SC dose of 50 mg/kg resulted in a sterile cure against T. congolense infections .
Comparative Analysis with Other Compounds
The activity of this compound can be compared to other thiazole derivatives:
| Compound | Target Pathogen | Efficacy |
|---|---|---|
| Compound A (related thiazole) | T. brucei | Highly potent |
| Compound B (another derivative) | E. coli | Moderate efficacy |
| 2-Methyl-N-(1,3-thiazol-2-ylmethyl) | T. congolense | Effective |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-methyl-N-(1,3-thiazol-2-ylmethyl)propan-1-amine dihydrochloride and analogous thiazole derivatives:
Key Structural and Functional Insights:
Thiazole Substituents: The position of methyl groups on the thiazole ring (e.g., 4-methyl in vs. 5-methyl in ) influences electronic and steric effects. For instance, 4-methyl substitution may enhance steric hindrance, reducing interaction with enzymatic targets, while 5-methyl substitution could improve metabolic stability.
The isopropyl group in introduces branching that may reduce conformational flexibility, impacting binding affinity.
Salt Form and Solubility :
- All compared compounds are dihydrochloride salts, ensuring high solubility in polar solvents. However, variations in molecular weight (e.g., 257.22 g/mol in ) suggest differences in crystallinity and dissolution rates.
Biological Activity :
- Thiazole derivatives generally exhibit anti-inflammatory and analgesic properties, but substituents modulate potency. For example, thiophene-containing analogs () may carry higher toxicity risks due to metabolic oxidation pathways.
Research Findings and Implications
- Synthetic Challenges : The discontinuation of the target compound () may reflect difficulties in large-scale synthesis or purification, possibly due to the instability of the branched amine backbone.
- Structure-Activity Relationships (SAR) :
- Gaps in Data : Direct comparative pharmacological studies are absent in the provided evidence. Further research is needed to quantify binding affinities, toxicity, and metabolic stability.
Q & A
Q. What are the recommended synthetic routes and purification methods for 2-methyl-N-(1,3-thiazol-2-ylmethyl)propan-1-amine dihydrochloride?
Methodological Answer:
- Synthesis : The compound is typically synthesized via alkylation of 1,3-thiazole derivatives. For example, reacting 2-(chloromethyl)thiazole with 2-methylpropan-1-amine in the presence of a base (e.g., sodium hydroxide) under reflux in ethanol or dichloromethane. The reaction is monitored via TLC for completion .
- Purification : The crude product is purified by recrystallization (using methanol/ethanol) or column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane). The dihydrochloride salt is precipitated by adding HCl gas or concentrated HCl to the free base dissolved in anhydrous ether .
Q. What analytical techniques are critical for characterizing its structural and physicochemical properties?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the thiazole ring (δ ~7.0–8.0 ppm for protons) and amine/alkyl chain environments (e.g., δ 2.5–3.5 ppm for methylene groups adjacent to the thiazole) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z corresponding to the free base (e.g., [M+H]⁺ for C₈H₁₅N₂S⁺ = 171.1) and isotopic patterns consistent with chlorine in the hydrochloride form .
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and assess salt stability (decomposition typically >200°C for dihydrochloride salts) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., B3LYP/6-31G* level). This predicts optimal solvents (polar aprotic vs. protic) and bases (e.g., NaOH vs. K₂CO₃) .
- ICReDD Workflow : Combine reaction path searches with machine learning to screen reaction parameters (temperature, stoichiometry) and reduce experimental trial-and-error cycles. For example, computational models can predict yields >80% under reflux in ethanol for 12 hours .
Q. How can researchers resolve contradictions in reported biological activities of thiazole-based analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl groups on the thiazole or alkyl chain) and test against target enzymes (e.g., PFOR in Clostridium spp.). Compare IC₅₀ values to identify critical functional groups .
- Assay Standardization : Use consistent in vitro conditions (pH, temperature) to minimize variability. For example, PFOR inhibition assays should control for anaerobic conditions and cofactor (CoA) concentrations .
Q. What strategies are recommended for elucidating its mechanism of action in antimicrobial studies?
Methodological Answer:
- Enzyme Inhibition Assays : Measure PFOR activity via UV-Vis spectroscopy (NADH oxidation at 340 nm). Pre-incubate the compound with PFOR and compare kinetic parameters (Km, Vmax) to confirm competitive/non-competitive inhibition .
- Molecular Docking : Use AutoDock Vina to simulate binding to PFOR’s active site (PDB: 1PFB). Focus on hydrogen bonds between the thiazole nitrogen and Arg114 or hydrophobic interactions with the alkyl chain .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
